N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-methylbenzamide
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Overview
Description
N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-methylbenzamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a complex structure that includes an indole moiety, a chlorophenyl group, and a methylbenzamide group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-methylbenzamide typically involves the coupling of tryptamine with a chlorophenyl derivative and a methylbenzamide derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is usually carried out under reflux conditions in an appropriate solvent such as methanol or dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-methylbenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, which can lead to various biological effects. The chlorophenyl group may enhance the compound’s ability to penetrate cell membranes, while the methylbenzamide group can contribute to its overall stability and bioavailability .
Comparison with Similar Compounds
N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-methylbenzamide can be compared with other indole derivatives such as:
Properties
Molecular Formula |
C24H21ClN2O |
---|---|
Molecular Weight |
388.9 g/mol |
IUPAC Name |
N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-methylbenzamide |
InChI |
InChI=1S/C24H21ClN2O/c1-16-8-2-3-9-17(16)24(28)27-15-20(18-10-4-6-12-22(18)25)21-14-26-23-13-7-5-11-19(21)23/h2-14,20,26H,15H2,1H3,(H,27,28) |
InChI Key |
GJTTVHWDTCUBNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(C2=CC=CC=C2Cl)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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